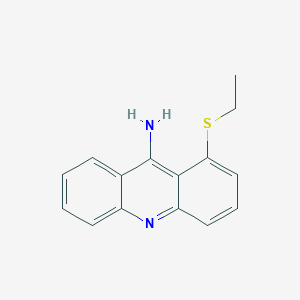
1-(Ethylsulfanyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylthio)acridin-9-amine is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of an ethylthio group and an amine group on the acridine core imparts unique chemical and biological properties to 1-(Ethylthio)acridin-9-amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylthio)acridin-9-amine typically involves the introduction of an ethylthio group and an amine group onto the acridine core. One common method is the reaction of 9-chloroacridine with ethylthiol in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production of 1-(Ethylthio)acridin-9-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(Ethylthio)acridin-9-amine.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylthio)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl₂), iron powder
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted acridines with different functional groups
Scientific Research Applications
1-(Ethylthio)acridin-9-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Ethylthio)acridin-9-amine primarily involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and inhibiting processes like replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the ethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: A well-known acridine derivative with similar DNA intercalating properties but lacks the ethylthio group.
Acriflavine: Another acridine derivative with antimicrobial and anticancer properties, often used as a topical antiseptic.
Proflavine: An acridine derivative used as an antiseptic and for its DNA intercalating properties.
Uniqueness
1-(Ethylthio)acridin-9-amine is unique due to the presence of both an ethylthio group and an amine group on the acridine core. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential for diverse chemical modifications. The ethylthio group also provides additional sites for chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
89331-37-3 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-ethylsulfanylacridin-9-amine |
InChI |
InChI=1S/C15H14N2S/c1-2-18-13-9-5-8-12-14(13)15(16)10-6-3-4-7-11(10)17-12/h3-9H,2H2,1H3,(H2,16,17) |
InChI Key |
KXQNAMDXFOHLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC2=NC3=CC=CC=C3C(=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















